碘酸镁四水合物

描述

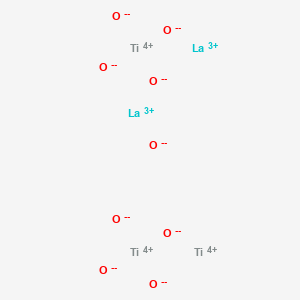

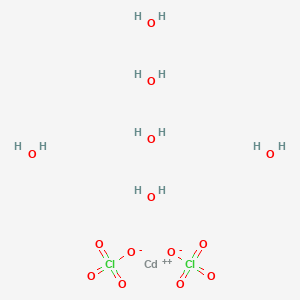

Magnesium iodate tetrahydrate is a compound with the linear formula: Mg (IO3)2 · 4H2O . It is a well-defined monoclinic crystal of high luster .

Synthesis Analysis

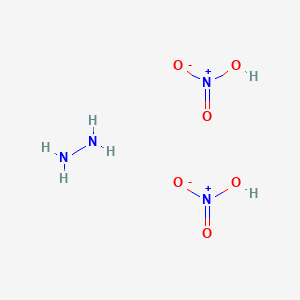

Magnesium iodate tetrahydrate can be prepared by the reaction of iodic acid and magnesium hydroxide. The reaction is as follows: Mg (OH)2+2HIO3→Mg (IO3)2+H2O . The resulting tetrahydrate is relatively insoluble .Molecular Structure Analysis

The molecular structure of Magnesium iodate tetrahydrate is represented by the linear formula: Mg (IO3)2 · 4H2O . The molecular weight of the compound is 446.17 .Chemical Reactions Analysis

When heated, Magnesium iodate tetrahydrate loses two waters of hydration at 510°C and the other two at 620°C .Physical And Chemical Properties Analysis

Magnesium iodate tetrahydrate is a white crystalline substance . It is relatively insoluble but is easily soluble in sulfuric acid . When heated, it loses two waters of hydration at 510°C and the other two at 620°C .科学研究应用

碘酸镁四水合物已被研究其辐解性质,特别是与中子辐照和结晶水在其保留研究中的作用相关(Shrestha, Hellwig, & Keller, 1978)。

镁及其合金的使用,包括碘酸镁四水合物,在骨科应用方面得到了广泛研究。这些研究侧重于通过合金化和表面改性等各种方法改善镁合金的生物医学性能(Radha & Sreekanth, 2017)。

镁,包括碘酸镁四水合物,在人体健康中起着至关重要的作用,参与了600多种酶反应,包括能量代谢和蛋白质合成。在几种临床情况下,其可用性至关重要(de Baaij, Hoenderop, & Bindels, 2015)。

对碘酸镁十水合物的晶体结构、拉曼光谱和热分解的研究为碘酸根离子的几何和能量失真以及碘酸镁的脱水过程提供了见解(Suchanek, Zhang, & Lutz, 1996)。

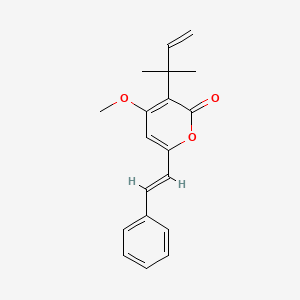

碘酸镁也被研究其在合成四氢-1,2-噁啉中的潜在作用,展示了其在化学反应和有机合成中的作用(Ganton & Kerr, 2004)。

研究了碘酸镁在液态金属中从NdFeB磁铁废料中通过扩散提取钕的作用,突出了其在回收和材料科学应用中的重要性(Xu, Chumbley, & Laabs, 1999)。

安全和危害

Magnesium iodate tetrahydrate is classified as an oxidizer and may intensify fire . It can cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

There is ongoing research into the properties of Magnesium iodate tetrahydrate. For example, a recent study successfully grew centimeter-sized large crystals of a new magnesium iodate via a facile aqua-solution method . This compound exhibits an interesting structural feature, namely, [(IO2 (OH))2 (IO3)]− pseudo-chains interacting with [Mg(H2O)6]2+ octahedra via the hydrogen bonds . This research suggests potential future directions in the study and application of Magnesium iodate tetrahydrate.

属性

IUPAC Name |

magnesium;diiodate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Mg.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCLGYWATLRM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721549 | |

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium iodate tetrahydrate | |

CAS RN |

13446-17-8 | |

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)